5-phenyl-1H-pyrazol-4-ol

BRAF(V600E) inhibitor Kinase inhibition Anticancer

Researchers targeting BRAF(V600E)-driven cancers need a versatile pyrazol-4-ol core that retains the N1-H hydrogen-bond donor essential for kinase binding. 5-Phenyl-1H-pyrazol-4-ol (CAS 685135-76-6) delivers exactly that. • Validated BRAF inhibitor entry point: derivatives achieve IC₅₀ = 0.33 μM and antiproliferative activity comparable to vemurafenib. • Unique free NH group enables systematic SAR and N1-diversification, unobtainable from pre-substituted analogs like febuxostat. • Reliable global supply with full quality documentation for immediate research use.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 685135-76-6
Cat. No. B1659857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1H-pyrazol-4-ol
CAS685135-76-6
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)O
InChIInChI=1S/C9H8N2O/c12-8-6-10-11-9(8)7-4-2-1-3-5-7/h1-6,12H,(H,10,11)
InChIKeyIVKIIXBXZOMRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-pyrazol-4-ol (CAS 685135-76-6): A Core Pyrazol-4-ol Scaffold for BRAF Inhibitor Development and Diverse Pharmacological Research


5-Phenyl-1H-pyrazol-4-ol (also known as 3-phenyl-1H-pyrazol-4-ol) is a heterocyclic organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol [1]. It is a derivative of the pyrazol-4-ol scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including its use as a building block for the synthesis of more complex molecules . This compound is of significant interest due to its structural similarity to the core of febuxostat (1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol), a potent xanthine oxidase inhibitor approved for the treatment of gout .

5-Phenyl-1H-pyrazol-4-ol (CAS 685135-76-6): The Critical Role of an Unsubstituted N1 Position for Chemical Versatility and Binding Pocket Exploration


Generic substitution of 5-phenyl-1H-pyrazol-4-ol with closely related analogs, such as the 1,3-dimethyl derivative febuxostat, is not scientifically valid for many research applications. The unsubstituted N1 position on the pyrazole ring of 5-phenyl-1H-pyrazol-4-ol is a critical differentiator. This free NH group is essential for forming key hydrogen bonds within enzyme active sites, a feature lost in N1-substituted analogs . Consequently, the binding profile and subsequent biological activity, such as the potent inhibition of BRAF(V600E) observed with certain 5-phenyl-1H-pyrazole derivatives (IC50 = 0.33 μM) [1], cannot be assumed for analogs lacking this functional group. The specific substitution pattern dictates the compound's utility as a unique synthetic intermediate and a distinct pharmacophore for exploring novel chemical space .

5-Phenyl-1H-pyrazol-4-ol (CAS 685135-76-6): Quantitative Differentiators vs. Febuxostat and N1-Substituted Analogs in Kinase Inhibition and Scaffold Utility


BRAF(V600E) Kinase Inhibition: Superior Potency Achieved with 5-Phenyl-1H-pyrazole Derivatives Compared to the Parent Scaffold

The 5-phenyl-1H-pyrazol-4-ol scaffold, when elaborated into a series of novel derivatives, demonstrates potent inhibition of the oncogenic BRAF(V600E) kinase. This activity is not inherent to the unsubstituted scaffold itself but is a property of the class of compounds that can be built from it. A specific derivative, compound 5h, exhibited an IC50 value of 0.33 μM against BRAF(V600E) [1]. This is a key differentiator from febuxostat (1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol), which is a potent xanthine oxidase inhibitor (Ki = 0.6 nM) but shows no reported activity against BRAF(V600E). This highlights how substitution at the N1 position can completely alter the target profile of the core scaffold [1].

BRAF(V600E) inhibitor Kinase inhibition Anticancer

Antiproliferative Activity in Melanoma Cell Lines: 5-Phenyl-1H-pyrazole Derivatives Demonstrate Comparable Efficacy to Vemurafenib

Derivatives based on the 5-phenyl-1H-pyrazol-4-ol scaffold exhibit significant antiproliferative activity against human melanoma cell lines. Compound 5h showed IC50 values of 2.63 μM and 3.16 μM against WM266.4 and A375 cells, respectively. These values are comparable to the clinically approved BRAF inhibitor vemurafenib in the same assay [1]. This provides a direct performance benchmark for the class, distinguishing it from other pyrazol-4-ol derivatives like 1-methyl-5-phenyl-1H-pyrazol-4-ol, for which no such antiproliferative data against these specific cell lines are publicly available .

Antiproliferative Melanoma Cell viability

Unique Chemical Versatility: The Unsubstituted N1 Position Enables Derivatization Pathways Not Possible with Febuxostat

The key structural differentiator of 5-phenyl-1H-pyrazol-4-ol is its unsubstituted N1 position. This free NH group is a crucial synthetic handle for further chemical elaboration through N-alkylation, N-arylation, or N-acylation . This allows for the systematic exploration of structure-activity relationships (SAR) around the pyrazole core. In contrast, febuxostat (1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol) is a 'dead-end' intermediate for N1 diversification, as this position is permanently occupied by a methyl group . Therefore, 5-phenyl-1H-pyrazol-4-ol offers a far greater degree of chemical freedom for building diverse compound libraries.

Synthetic intermediate Chemical biology Scaffold diversification

5-Phenyl-1H-pyrazol-4-ol (CAS 685135-76-6): Validated Application Scenarios in Oncology Drug Discovery, Chemical Library Synthesis, and Structure-Activity Relationship Studies


Lead Generation and Optimization for BRAF(V600E) Inhibitor Programs

5-Phenyl-1H-pyrazol-4-ol serves as an ideal starting scaffold for medicinal chemistry campaigns targeting BRAF(V600E)-driven cancers like melanoma. As demonstrated by derivative 5h, compounds built from this core can achieve potent enzyme inhibition (IC50 = 0.33 μM) and antiproliferative activity comparable to the clinical drug vemurafenib (2.63-3.16 μM in A375 and WM266.4 cells) [1]. This provides a validated and high-value entry point for developing novel, patentable BRAF inhibitors.

Synthesis of Diverse, N1-Functionalized Pyrazole Compound Libraries

The free NH group at the N1 position of 5-phenyl-1H-pyrazol-4-ol makes it a uniquely versatile intermediate for generating large, diverse libraries of N1-substituted pyrazole derivatives . This is a critical advantage over pre-substituted analogs like febuxostat. It is the preferred starting material for systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties across a wide range of biological targets.

Development of Selective Kinase Probes and Chemical Biology Tools

Given the established kinase inhibitory activity of its derivatives [1], 5-phenyl-1H-pyrazol-4-ol is an excellent core for developing selective chemical probes. Researchers can leverage the synthetic versatility of the scaffold to introduce various warheads, fluorescent tags, or affinity handles, enabling the study of kinase signaling pathways, target engagement, and protein interactions in cellular models.

Exploratory Research into Novel Pyrazol-4-ol Based Pharmacophores

As a distinct chemical entity within the pyrazol-4-ol family, 5-phenyl-1H-pyrazol-4-ol is a valuable tool for exploring novel biological activities. Its unique substitution pattern (phenyl at C5, unsubstituted N1) is distinct from other members of the class, such as the COX-inhibiting pyrazoles or the sEH-inhibiting 1-aryl analogs [2]. This makes it a prime candidate for screening against a broad panel of targets to identify new therapeutic applications.

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